N-Acetylphenylephrine

Description

Historical Context and Initial Mentions in Chemical Literature

Mentions of N-Acetylphenylephrine in scientific literature appear in the context of broader studies on sympathomimetic amines and their derivatives. Research dating back to the 1970s investigated the effects of acetylating compounds like phenylephrine (B352888). nih.gov A study from that period explored how N-acetylation of several sympathomimetic amines, including phenylephrine, generally abolished their adrenergic effects on isolated guinea pig auricles and diminished their effects on tracheal preparations. nih.gov

The synthesis of such derivatives is often part of larger chemical programs aimed at creating novel compounds or intermediates for pharmaceutical development. For instance, patents from the early 1980s describe processes for preparing acylated derivatives of sympathomimetic amines like phenylephrine, although the primary focus was often on other types of acylation beyond N-acetylation. google.comgoogleapis.com The compound itself, identified by its CAS number 58952-80-0, is noted in chemical and pharmaceutical reference material catalogs, often classified as a phenylephrine impurity or metabolite. theclinivex.comepichem.comsynzeal.com Further literature describes the potential for a transesterification reaction between aspirin (B1665792) and phenylephrine hydrochloride, which can yield N-acetyl-phenylephrine and salicylic (B10762653) acid. clinicalgate.com

Position within the Broader Field of Amine Metabolism and Acetylated Derivatives

This compound's most significant academic role is as a metabolite of its parent compound, phenylephrine. wikipedia.org The metabolism of phenylephrine in the body involves several pathways, including processes carried out by enzymes like monoamine oxidase (MAO) and various conjugating enzymes. wikipedia.org N-acetylation is a recognized metabolic pathway for many amines, serving as a deactivation or detoxification route. nih.govnih.gov

The process of N-acetylation can significantly alter the biological properties of the parent amine. In the case of sympathomimetic amines, N-acetylation generally leads to a substantial decrease or complete loss of their characteristic adrenergic activity. nih.govresearchgate.net This is because the N-acetyl group modifies the structure of the amine, which is crucial for its interaction with adrenergic receptors. Research on various acetylated sympathomimetic amines has shown that while O-acetylation (acetylation on a hydroxyl group) can sometimes be used to create prodrugs, N-acetylation typically renders the compound inactive at its primary target. nih.gov The study of N-acetylated derivatives like this compound is therefore important for understanding the complete metabolic fate and clearance of the parent drug, phenylephrine.

Research Significance and Potential Academic Avenues

The primary research significance of this compound lies in its utility as a reference standard for analytical chemistry. synzeal.com In pharmaceutical quality control and metabolic studies, it is crucial to identify and quantify impurities and metabolites of active pharmaceutical ingredients. synzeal.com The availability of pure this compound allows researchers to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect its presence in drug formulations or biological samples. edqm.eunih.gov

Beyond its role as a metabolite, the compound is part of a larger body of research into how acetylation affects biological molecules. For example, studies investigate the role of histone acetylation in cardiac hypertrophy induced by phenylephrine, though this research focuses on the broader cellular processes influenced by phenylephrine rather than the direct action of its N-acetylated metabolite. plos.orgresearchgate.netresearchgate.netnih.gov The compound has also been used in stereochemical studies involving the synthesis of metal coordination compounds, where its structure helps to understand the stereoselective interactions between ligands and metal ions. researchgate.net Future academic avenues will likely continue to center on its role as a biomarker of phenylephrine metabolism and its use in the development of advanced analytical techniques.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58952-80-0 | epichem.comsynzeal.com |

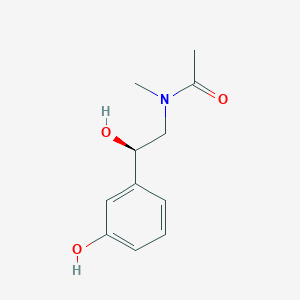

| Molecular Formula | C11H15NO3 | epichem.comsynzeal.com |

| Molecular Weight | 209.24 g/mol | epichem.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)12(2)7-11(15)9-4-3-5-10(14)6-9/h3-6,11,14-15H,7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJFSDYUAXAPLF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207692 | |

| Record name | N-Acetylphenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58952-80-0 | |

| Record name | N-Acetylphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058952800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylphenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Acetylphenylephrine

Formation through Chemical Incompatibility and Reaction Pathways

N-Acetylphenylephrine can be formed unintentionally in pharmaceutical formulations containing phenylephrine (B352888) alongside other reactive ingredients or excipients. This chemical incompatibility can lead to the generation of impurities, potentially affecting the product's quality and stability. uomustansiriyah.edu.iq

Transacetylation is a chemical reaction where an acetyl group is transferred from one molecule to another. In the context of pharmaceutical formulations, phenylephrine can act as a nucleophile (due to its secondary amine group) and react with an acetyl-donating species. A common scenario involves the interaction of phenylephrine with acetylsalicylic acid (aspirin) or acetyl-containing excipients in a multi-component product.

The secondary amine of phenylephrine can attack the ester carbonyl group of the acetyl donor, leading to the formation of this compound and the corresponding hydroxyl compound (e.g., salicylic (B10762653) acid if the donor is aspirin). This reaction is a form of aminolysis of an ester or anhydride (B1165640). The presence of moisture and favorable pH conditions can facilitate this degradation pathway.

The rate (kinetics) and the step-by-step process (mechanism) of this compound formation in a complex mixture, such as a pharmaceutical dosage form, are governed by several factors. While specific kinetic studies on this exact transformation are not widely published, the principles of acetylation and aminolysis reactions provide a clear framework.

The reaction mechanism involves the nucleophilic addition of the phenylephrine amine to the carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate. This intermediate then collapses, breaking the bond to the leaving group and forming the stable amide bond of this compound.

The kinetics of such degradation reactions generally follow second-order kinetics, being dependent on the concentration of both phenylephrine and the acetyl donor. researchgate.net However, in a solid or semi-solid formulation, the kinetics can become more complex and may be limited by the diffusion of reactants. researchgate.net

Table 2: Factors Influencing the Kinetics of this compound Formation

| Factor | Effect on Reaction Rate | Mechanism of Influence |

|---|---|---|

| Temperature | Increases | Provides higher kinetic energy for molecules to overcome the activation energy barrier. |

| pH | Variable | Affects the protonation state of the amine. A free amine is required for nucleophilic attack, so very low pH can inhibit the reaction. |

| Moisture | Increases | Acts as a solvent to facilitate reactant mobility and can participate in hydrolysis of the acetyl donor, sometimes accelerating degradation pathways. |

| Concentration of Reactants | Increases | Higher concentrations of phenylephrine and the acetyl donor lead to a greater frequency of molecular collisions. |

| Presence of Catalysts | Increases | Acids or bases can catalyze the nucleophilic addition-elimination mechanism. |

Synthesis of this compound Analogues and Derivatives for Research Purposes

The generation of this compound analogues is crucial for probing the molecular pharmacology of adrenergic receptors and other potential biological targets. By systematically modifying the structure of the parent compound, researchers can investigate the impact of these changes on receptor binding affinity, selectivity, and functional activity.

Design Principles for N-Acylated Phenylethylamine Derivatives

The design of N-acylated phenylethylamine derivatives is rooted in established structure-activity relationships of ligands for adrenergic receptors. The core principle is to modify the N-acyl group to alter the compound's physicochemical and pharmacological properties.

The rationale for N-acylation in the context of phenylethanolamines like phenylephrine often involves several strategic goals:

Modulation of Receptor Affinity and Selectivity: The nature of the substituent on the nitrogen atom is a critical determinant of a ligand's interaction with adrenergic receptors. For beta-adrenergic agonists, a secondary amine in the phenylethanolamine side chain is often considered essential for receptor stimulation. oup.com By introducing an acyl group, the basicity of the nitrogen is reduced, which can significantly alter the binding mode and affinity for the receptor. The size, lipophilicity, and electronic properties of the acyl group can be varied to fine-tune these interactions, potentially leading to derivatives with altered receptor subtype selectivity.

Probing Binding Pockets: Analogues with different N-acyl groups can serve as molecular probes to explore the topology of the ligand-binding pocket of adrenergic receptors. For instance, introducing bulkier acyl groups can help to map the steric tolerance of the binding site.

Key structural features of the phenylethanolamine scaffold are known to be important for adrenergic activity. These include the hydroxyl group on the benzylic carbon and the phenolic hydroxyl groups on the aromatic ring. While the synthesis of this compound derivatives primarily focuses on the modification of the amino group, the established SAR for the rest of the molecule provides the foundation for the design of these analogues. For example, substitutions on the aromatic ring have been shown to significantly influence the affinity for alpha-adrenergic receptors. nih.gov

The following table summarizes the design principles for N-acylated phenylethylamine derivatives based on their potential impact on pharmacological properties.

| Design Principle | Structural Modification | Rationale | Potential Outcome |

| Modulate Receptor Affinity | Varying the length and bulk of the N-acyl chain (e.g., acetyl, propionyl, butyryl) | To probe the size and shape of the N-substituent binding pocket. | Increased or decreased binding affinity; altered receptor subtype selectivity. |

| Influence Receptor Activation | Introducing electron-withdrawing or -donating groups on the acyl moiety. | To alter the electronic properties of the amide bond and its interaction with the receptor. | Shift from agonist to partial agonist or antagonist activity. |

| Enhance Metabolic Stability | Introducing sterically hindered acyl groups. | To protect the amine from enzymatic degradation. | Increased duration of action. |

| Modify Physicochemical Properties | Incorporating polar or non-polar functional groups into the acyl chain. | To alter solubility and membrane permeability. | Improved bioavailability or suitability for specific experimental conditions. |

Evaluation of Synthetic Routes for Related Compounds

The synthesis of this compound and its analogues typically involves the N-acylation of phenylephrine or a suitable precursor. Several methods can be employed for this transformation, each with its own advantages and disadvantages. The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale, and the chemical compatibility of other functional groups in the molecule.

A common and straightforward method for the N-acylation of amines is the reaction with an acylating agent such as an acyl chloride or acid anhydride in the presence of a base. For the synthesis of this compound, phenylephrine can be treated with acetyl chloride or acetic anhydride. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction.

Reaction Scheme: Phenylephrine + Acetyl Chloride/Acetic Anhydride → this compound + HCl/Acetic Acid

An alternative approach involves the use of coupling reagents to facilitate the formation of the amide bond between phenylephrine and a carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used in peptide synthesis and can be applied to the N-acylation of phenylethanolamines. These methods are generally mild but may require more complex purification procedures to remove the coupling agent byproducts.

Enzymatic methods offer a highly selective alternative for N-acylation. Lipases, for example, can catalyze the acylation of amines under mild reaction conditions. This approach can be particularly useful for the enantioselective acylation of racemic amines or when other sensitive functional groups are present in the molecule.

The following table provides a comparative evaluation of common synthetic routes for the N-acylation of phenylethanolamines.

| Synthetic Route | Acylating Agent | Conditions | Advantages | Disadvantages |

| Acyl Halide Method | Acyl Chloride (e.g., Acetyl Chloride) | Aprotic solvent, base (e.g., triethylamine) | High reactivity, readily available reagents, generally high yields. | Generates corrosive acidic byproducts, may require protection of hydroxyl groups. |

| Acid Anhydride Method | Acid Anhydride (e.g., Acetic Anhydride) | Aprotic solvent, with or without a base/catalyst | Less reactive than acyl chlorides (more selective), byproducts are less corrosive. | May require heating or longer reaction times, potential for diacylation. |

| Carboxylic Acid Coupling | Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | Aprotic solvent | Mild reaction conditions, can be used when acyl halide/anhydride is unstable. | Stoichiometric amounts of coupling agent and byproducts that need to be removed. |

| Enzymatic Acylation | Ester (as acyl donor) + Lipase | Aqueous or organic solvent, mild temperature and pH | High selectivity (chemo-, regio-, and enantio-), environmentally friendly. | Enzyme cost and stability, may have slower reaction rates, substrate scope can be limited. |

For research purposes, where a variety of analogues with different acyl groups are often required, the acyl chloride or acid anhydride methods are frequently employed due to their versatility and the wide availability of different acylating agents.

Biochemical Pathways and Enzymatic Modifications Involving N Acetylphenylephrine

Enzymatic N-Acetylation Processes and Specificity

N-acetylation is a significant phase II metabolic reaction that plays a crucial role in the biotransformation of various drugs and xenobiotics containing an amino group. This process is catalyzed by N-acetyltransferases (NATs). In humans, two main NAT isoenzymes, NAT1 and NAT2, have been identified, each with distinct substrate specificities and genetic polymorphisms that can lead to variations in drug metabolism among individuals. nih.govyoutube.com

N-acyltransferases are a superfamily of enzymes responsible for the transfer of an acetyl group from acetyl-CoA to a substrate. NAT1 and NAT2 are the most well-characterized in the context of drug metabolism. NAT1 is ubiquitously expressed in human tissues, whereas NAT2 is predominantly found in the liver and intestine. nih.gov The substrate specificities of these enzymes are a key determinant in the acetylation of various compounds. While a wide range of arylamine and hydrazine (B178648) compounds are known substrates for NAT1 and NAT2, specific evidence of phenylephrine (B352888) being a direct substrate for these enzymes to form N-Acetylphenylephrine is not well-established in the reviewed literature. One study in rats suggested that phenylephrine could activate pineal N-acetyltransferase, but this does not confirm it as a substrate for N-acetylation.

N-acetylation is a vital process in the metabolism of various endogenous amines, contributing to their regulation and clearance. This pathway is involved in the biotransformation of compounds like serotonin (B10506) and dopamine. The acetylation of these amines can alter their biological activity and facilitate their excretion. However, a direct role for the N-acetylation of phenylephrine in the broader context of endogenous amine metabolism has not been clearly elucidated in the available scientific literature.

The N-acyltransferase superfamily is diverse, with different families exhibiting distinct substrate preferences and catalytic mechanisms. Beyond NAT1 and NAT2, other N-acyltransferases are involved in various physiological processes, including the biosynthesis of N-acylethanolamines. While the enzymology of arylamine N-acetyltransferases (NATs) has been studied extensively, the specific interaction and catalytic activity of these enzyme families with phenylephrine to produce this compound remain an area where further research is needed.

Metabolism of N-Acylethanolamines (NAPE) and Interconnections

N-acylethanolamines (NAEs), such as the endocannabinoid anandamide, are a class of lipid signaling molecules involved in a wide range of physiological processes. Their metabolism involves a series of enzymatic steps for both their synthesis and degradation.

The biosynthesis of NAEs typically begins with the formation of N-acyl-phosphatidylethanolamine (NAPE) from the transfer of an acyl group from a phospholipid to the amine head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by an N-acyltransferase. Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE. At present, there is no direct evidence in the scientific literature to suggest that this compound serves as a precursor or is otherwise directly involved in the biosynthetic pathways of N-acylethanolamines.

The catabolism of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release a free fatty acid and ethanolamine (B43304). This degradation pathway terminates the signaling activity of NAEs. Information regarding the specific catabolic pathways and enzymes responsible for the degradation of this compound is not available in the reviewed scientific literature.

Interplay of this compound with Broader Metabolic Networks and Signaling Pathways

While direct research into the specific biochemical pathways and enzymatic modifications of this compound is not extensively detailed in current literature, its classification as an N-acyl amino acid (NAAA) and its derivation from the known α1-adrenergic receptor agonist, phenylephrine, provide a framework for understanding its potential interactions with broader metabolic and signaling networks. The biological activities of NAAAs and the signaling cascades initiated by phenylephrine are pivotal to this understanding.

Role of N-Acyl Amino Acids as Bioactive Lipid Hormones

This compound belongs to the N-acyl amino acid (NAAA) family, a class of endogenous signaling molecules where a fatty acid is linked to an amino acid via an amide bond. nih.gov These compounds are recognized as important bioactive lipids, chemically related to endocannabinoids, and play significant roles in a multitude of physiological processes. nih.govwikipedia.org

NAAAs function as lipid signaling molecules that can modulate various membrane proteins, including G-protein coupled receptors (GPRs), nuclear receptors, and ion channels. nih.gov The diversity within the NAAA family, arising from different combinations of fatty acids and amino acids, allows for a broad spectrum of biological activities. nih.gov For instance, different NAAAs have been implicated in processes ranging from pain and motor control to inflammation and metabolic homeostasis. wikipedia.org

The metabolic pathways for the biosynthesis and degradation of most NAAAs are still under investigation, though they are known to be involved in complex signaling systems. nih.govresearchgate.net Their roles as signaling molecules suggest that this compound, as a member of this class, likely participates in cell-to-cell communication and the regulation of various physiological functions. nih.gov

Table 1: Documented Biological Activities of Various N-Acyl Amino Acids

| N-Acyl Amino Acid | Documented Biological Activity/Role | Reference(s) |

|---|---|---|

| N-oleoyl phenylalanine | Regulation of energy homeostasis | nih.gov |

| N-stearoyl derivatives of tyrosine, serine, and threonine | Neuroprotective activity | nih.gov |

| N-linoleoyl tyrosine | Protection against transient cerebral ischemia via CB2 receptor activation | nih.gov |

| N-acyl alanines | In vitro antiproliferative effects | nih.gov |

| N-arachidonoyl glycine | Increases intracellular calcium and MAPK signaling | nih.gov |

| N-arachidonoyl-L-serine | Acts as a relaxation agent in isolated mesenteric arteries | diva-portal.org |

| Various NAAAs | Can act as chemical uncouplers to stimulate mitochondrial respiration | wikipedia.org |

Connection to Cellular Energy Homeostasis and Related Pathways

The connection of this compound to cellular energy homeostasis can be inferred from the actions of both its parent compound, phenylephrine, and the broader functional roles of N-acyl amino acids.

Phenylephrine is a well-established α1-adrenergic receptor agonist that influences several signaling pathways with direct links to energy metabolism. consensus.appconsensus.app Activation of α1-adrenergic receptors by phenylephrine can stimulate glucose oxidation in cardiomyocytes. nih.gov This process appears to be mediated through a pathway involving Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK), two key regulators of cellular energy status. nih.gov Under ischemic conditions, phenylephrine has also been shown to increase the rate of glucose oxidation. nih.gov

Furthermore, phenylephrine signaling involves the activation of Phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium. nih.govpatsnap.com This calcium signaling is critical for activating downstream kinases like Ca2+-calmodulin-dependent protein kinase II (CaMKII), which are involved in regulating cellular processes, including those related to energy expenditure and gene transcription. nih.gov

The N-acyl amino acid class of molecules, to which this compound belongs, has also been directly implicated in the regulation of energy balance. researchgate.net Certain NAAAs can act as mitochondrial uncouplers, directly stimulating respiration and increasing energy expenditure. wikipedia.org For example, the administration of specific NAAAs to mice resulted in elevated energy expenditure, weight loss, and improved glucose homeostasis. wikipedia.org N-oleoyl phenylalanine, in particular, has been noted for its role in regulating energy homeostasis. nih.gov

Given that phenylephrine impacts glucose metabolism and key energy-sensing pathways, and that the NAAA class of molecules includes regulators of energy expenditure, it is plausible that this compound lies at the intersection of these metabolic control networks.

Table 2: Signaling Pathways Influenced by Phenylephrine with Relevance to Energy Homeostasis

| Signaling Pathway/Process | Effect of Phenylephrine | Downstream Relevance to Energy Homeostasis | Reference(s) |

|---|---|---|---|

| α1-Adrenergic Receptor Activation | Agonist | Initiates downstream signaling cascades | consensus.app |

| Glucose Oxidation | Stimulation in cardiomyocytes | Increases cellular energy production from glucose | nih.gov |

| PKC and AMPK Pathways | Activation | Key regulators of cellular metabolism and energy balance | nih.gov |

| Phospholipase C / IP3 / Ca2+ Signaling | Activation | Mobilizes intracellular calcium, impacting multiple cellular processes including metabolism | nih.govpatsnap.com |

| CaMKII Activation | Phosphorylation/Activation | Regulates transcription and cellular responses to energy demands | nih.gov |

Preclinical Pharmacological Characterization of N Acetylphenylephrine

In Vitro Pharmacological Profiling and Functional Assays

The in vitro pharmacological properties of N-Acetylphenylephrine, a derivative of the well-known adrenergic agonist Phenylephrine (B352888), have been a subject of scientific inquiry to understand its potential interactions with biological systems. The following sections detail the existing preclinical data based on in vitro studies.

Characterization of Adrenergic Receptor Interaction and Specificity

While specific binding affinity data is not available, the structural similarity of this compound to phenylephrine suggests a potential interaction with adrenergic receptors, particularly the α1-adrenergic receptor subtype, which is the primary target of phenylephrine. wikipedia.orgdrugbank.com Phenylephrine is a selective α1-adrenergic receptor agonist. nih.gov

However, without specific in vitro studies characterizing the interaction and specificity of this compound, any assumptions about its activity at adrenergic receptors remain speculative. Functional assays are necessary to determine if this compound acts as an agonist, antagonist, or has no significant effect at these receptors.

Evaluation of Intracellular Signaling Cascade Modulation

Activation of α1-adrenergic receptors by an agonist typically leads to the activation of the Gq protein signaling cascade. wikipedia.orgnih.gov This pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netyoutube.com The increase in intracellular IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key second messenger in many cellular responses. bu.eduresearchgate.netmoleculardevices.comnih.govutah.eduinnoprot.comucl.ac.uk

There is currently a lack of published in vitro studies specifically investigating the modulation of intracellular signaling cascades by this compound. Therefore, it is unknown whether this compound can induce Gq protein activation, stimulate IP3 production, or cause an increase in intracellular calcium levels.

Comparative Potency and Efficacy with Phenylephrine and Analogues

The potency (EC50) and efficacy (Emax) of a compound are crucial parameters in pharmacology, defining the concentration at which it produces a half-maximal response and the maximum response it can elicit, respectively.

As of now, there are no available preclinical in vitro studies that directly compare the potency and efficacy of this compound with phenylephrine or its other analogues. Such comparative studies would be essential to understand the pharmacological consequences of the N-acetylation of phenylephrine. A review comparing epinephrine (B1671497) and phenylephrine noted that epinephrine acts on both alpha and beta-adrenergic receptors, while phenylephrine acts predominantly on alpha receptors. nih.gov

Interactive Data Table: Adrenergic Agonist Properties (Illustrative)

Since no specific data for this compound is available, the following table illustrates the type of data that would be generated from comparative in vitro pharmacological studies. The values for Phenylephrine are provided for context and are derived from various sources.

| Compound | Receptor Target | Potency (EC50) | Efficacy (Emax) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Phenylephrine | α1-Adrenergic Receptor | ~1 µM | 100% (relative to norepinephrine) |

| Norepinephrine (B1679862) | α1, α2, β1-Adrenergic Receptors | ~0.1 µM | 100% |

| Epinephrine | α1, α2, β1, β2-Adrenergic Receptors | ~0.05 µM | 100% |

Mechanistic Studies at the Cellular and Subcellular Levels

Investigations into Molecular Mechanisms of Action

Understanding the molecular mechanisms of action of a compound involves elucidating how it interacts with its target receptor to initiate a cellular response. This can include identifying the specific binding site, understanding how ligand binding induces conformational changes in the receptor, and how these changes lead to the activation of downstream signaling pathways.

There is a significant gap in the scientific literature regarding the molecular mechanisms of action of this compound at the cellular and subcellular levels. No studies have been published that investigate its specific binding interactions with adrenergic receptors, potential allosteric modulatory effects, or its influence on receptor trafficking and desensitization. For its parent compound, phenylephrine, studies have shown it activates the ERK1/2 signaling pathway via the α1-adrenergic receptor. nih.gov

Enzyme Modulation and Inhibition Profiles

The metabolic pathway of a compound is a critical determinant of its efficacy and safety. For phenylephrine, the primary routes of metabolism involve sulfation, primarily mediated by sulfotransferase 1A3 (SULT1A3), and oxidative deamination catalyzed by monoamine oxidase (MAO), including both MAO-A and MAO-B subtypes. nih.gov Glucuronidation also contributes to its metabolism. nih.gov

The introduction of an acetyl group to form this compound suggests a potential alteration in its metabolic fate. N-acetylation is a known pathway for the metabolism of various xenobiotics, catalyzed by N-acetyltransferases (NATs). nih.govnih.gov It is plausible that this compound could be a substrate for, or a modulator of, these enzymes. However, specific studies confirming the interaction of this compound with NATs are not currently available in the scientific literature.

Furthermore, the acetylation of the amine group in phenylephrine could influence its interaction with MAO. The presence of the acetyl group may sterically hinder the binding of the molecule to the active site of MAO, potentially reducing its rate of deamination compared to phenylephrine. This could lead to a different pharmacokinetic profile and duration of action for this compound.

Interactions with drug-metabolizing enzymes are also a key consideration. For instance, co-administration of acetaminophen (B1664979) with phenylephrine has been shown to increase the bioavailability of phenylephrine, suggesting an inhibition of its first-pass metabolism, likely through saturation of sulfation pathways. researchgate.net It is conceivable that this compound could also be subject to or participate in similar drug-drug interactions.

A summary of the primary metabolizing enzymes for the parent compound, phenylephrine, is presented in the table below.

| Enzyme Family | Specific Enzyme(s) | Role in Phenylephrine Metabolism | Potential Implication for this compound |

| Sulfotransferases (SULTs) | SULT1A3 | Major pathway for first-pass metabolism (sulfation) researchgate.net | Acetylation may alter affinity for SULT enzymes. |

| Monoamine Oxidases (MAOs) | MAO-A, MAO-B | Oxidative deamination nih.gov | N-acetylation could potentially decrease susceptibility to MAO-mediated metabolism. nih.gov |

| UDP-Glucuronosyltransferases (UGTs) | Not specified | Glucuronidation nih.gov | The impact of N-acetylation on this pathway is unknown. |

| N-Acetyltransferases (NATs) | Not specified | Not a primary pathway for phenylephrine | Potential route of metabolism or interaction for this compound. nih.govnih.gov |

Preclinical In Vivo Models for Mechanistic Elucidation

To investigate the physiological and pharmacological effects of a compound, appropriate in vivo models are essential. For a compound like this compound, which is structurally related to the α1-adrenergic receptor agonist phenylephrine, animal models used to study cardiovascular and sympathomimetic effects would be highly relevant.

Murine models, specifically mice, have been effectively utilized to study the cardiovascular effects of phenylephrine and would be a logical choice for investigating this compound. nih.govnih.govresearchgate.net

Justification: The murine cardiovascular system shares significant physiological and pharmacological similarities with that of humans, making it a suitable model for assessing effects on blood pressure, heart rate, and vascular resistance. nih.govnih.govresearchgate.net Genetically modified mouse models can also be employed to dissect the specific roles of various receptors and signaling pathways. patsnap.com

In a study investigating the cardiovascular changes induced by phenylephrine, anesthetized mice were used to measure hemodynamic parameters such as blood pressure, cardiac output, stroke volume, and total peripheral resistance. nih.govnih.govresearchgate.net This type of model would be invaluable for characterizing the in vivo effects of this compound and determining if it retains the vasoconstrictive properties of its parent compound.

Another potential animal model could be the rat, which has also been historically used in the preclinical evaluation of cardiovascular drugs. The choice between mouse and rat models would depend on the specific research questions, such as the need for surgical instrumentation or specific genetic strains.

To gain insights into the mechanism of action of this compound in vivo, the monitoring of relevant biomarkers is crucial. Based on the known effects of phenylephrine, the primary biomarkers would be related to cardiovascular function.

Hemodynamic Parameters: Continuous monitoring of arterial blood pressure and heart rate would be fundamental. nih.govnih.govresearchgate.net An increase in blood pressure would suggest a vasoconstrictive effect, a hallmark of α1-adrenergic agonism. nih.gov

Cardiac Function: Parameters such as stroke volume and cardiac output, which can be measured in anesthetized animal models, would provide a more detailed understanding of the compound's impact on the heart. nih.govnih.govresearchgate.net

Plasma Catecholamines: Measurement of plasma levels of norepinephrine and epinephrine could help determine if this compound has any indirect sympathomimetic effects, such as promoting the release of endogenous catecholamines. researchgate.net

The table below summarizes potential biomarkers for assessing the in vivo activity of this compound, based on studies with phenylephrine.

| Biomarker Category | Specific Biomarker | Rationale |

| Hemodynamics | Mean Arterial Pressure (MAP) | Direct measure of vasoconstrictor effect. nih.govnih.govresearchgate.net |

| Heart Rate (HR) | To assess reflex bradycardia or other chronotropic effects. nih.govnih.govresearchgate.net | |

| Total Peripheral Resistance (TPR) | To quantify the degree of vasoconstriction. nih.govnih.govresearchgate.net | |

| Cardiac Performance | Stroke Volume (SV) | To evaluate the effect on myocardial contractility and ventricular filling. nih.govnih.govresearchgate.net |

| Cardiac Output (CO) | To assess overall cardiac function (CO = SV x HR). nih.govnih.govresearchgate.net | |

| Neurohormonal | Plasma Norepinephrine | To investigate potential for indirect sympathomimetic activity. researchgate.net |

Further research is necessary to establish a direct pharmacological profile for this compound and to validate these proposed preclinical characterization approaches.

Structure Activity Relationship Sar Studies of N Acetylphenylephrine and Derivatives

Fundamental Principles and Methodologies in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) is a foundational element in medicinal chemistry, aiming to delineate how a molecule's chemical structure correlates with its biological activity. acs.orgnih.gov This process is integral to the design of new therapeutic agents with enhanced potency and selectivity. The fundamental principle of SAR lies in the systematic modification of a lead compound's molecular structure and the subsequent evaluation of these changes on its pharmacological effects. Methodologies employed in SAR elucidation are diverse and include chemical synthesis of analogs, in vitro and in vivo pharmacological testing, and computational modeling. nih.govnih.gov

For a compound like N-Acetylphenylephrine, SAR studies would typically involve modifications at several key positions to understand their impact on its adrenergic activity. These positions include the phenolic hydroxyl group, the benzylic hydroxyl group, the aromatic ring, and the N-acetyl group on the ethylamine (B1201723) side chain. By synthesizing derivatives with alterations at these sites—such as changing substituent positions, introducing different functional groups, or altering stereochemistry—researchers can map the pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups required for biological activity. uoanbar.edu.iq

Key parameters evaluated in these studies include receptor binding affinity (how strongly the molecule binds to its target receptor), functional activity (whether it acts as an agonist or antagonist), and selectivity for different receptor subtypes (e.g., α1 vs. α2 or β-adrenergic receptors). ccjm.orgsemanticscholar.org Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, complement experimental data by predicting the activity of novel compounds and providing insights into the molecular interactions between the ligand and its receptor. researchgate.net

Role of the N-Acetyl Moiety in Modulating Biological Activity

The introduction of an N-acetyl group to the phenylephrine (B352888) scaffold significantly alters its physicochemical properties and, consequently, its biological activity. This modification can influence how the molecule interacts with its biological targets and how it is processed within the body.

The N-acetyl moiety can impact receptor affinity and selectivity through several mechanisms. The size, polarity, and hydrogen-bonding capability of the acetyl group can alter the binding orientation of the molecule within the receptor's binding pocket. mdpi.com Adrenergic receptors, being G-protein coupled receptors, possess specific binding sites where interactions with key amino acid residues determine the ligand's affinity and efficacy. nih.gov

The presence of the acetyl group may introduce steric hindrance that could either decrease or, in some cases, enhance binding to a particular receptor subtype by promoting a more favorable conformation. Furthermore, the amide carbonyl of the acetyl group can act as a hydrogen bond acceptor, potentially forming new interactions with the receptor that are not present with the parent compound, phenylephrine. nih.gov This could lead to a shift in selectivity towards or away from certain adrenergic receptor subtypes. For instance, the N-substituent on phenylethylamines is a known determinant of β-receptor versus α-receptor activity. ccjm.org While bulky N-alkyl groups tend to increase β-adrenergic activity, the N-acetyl group's impact is more complex, potentially influencing both steric and electronic properties that dictate receptor interaction. uoanbar.edu.iq

Below is an interactive table summarizing the hypothetical influence of the N-acetyl moiety on receptor interactions based on general principles of SAR.

| Structural Feature | Potential Influence on Receptor Binding | Consequence for Affinity & Selectivity |

| N-Acetyl Group | Alters steric bulk at the nitrogen atom. | May decrease affinity for receptors with tight binding pockets but could enhance selectivity for receptors that can accommodate the group. |

| Amide Carbonyl | Acts as a hydrogen bond acceptor. | Can form additional hydrogen bonds with receptor residues, potentially increasing affinity. |

| Amide Linkage | Changes the electronic distribution and basicity of the nitrogen atom. | Affects the strength of the ionic interaction with the conserved aspartate residue in the receptor, which is crucial for binding. |

The N-acetylation of phenylephrine has profound effects on its metabolic fate. The primary amine of phenylephrine is a substrate for enzymes like monoamine oxidase (MAO). The N-acetyl group effectively masks this primary amine, thereby preventing deamination by MAO. consensus.app This alteration in metabolic pathway is a key consequence of N-acetylation.

N-acylated amino acids and related compounds are subject to hydrolysis by various amidohydrolases. nih.govfrontiersin.org Enzymes such as fatty acid amide hydrolase (FAAH) or N-acylethanolamine hydrolyzing acid amidase (NAAA) could potentially recognize and hydrolyze the amide bond of this compound, releasing acetate (B1210297) and phenylephrine. frontiersin.org The rate and extent of this enzymatic hydrolysis would be a critical determinant of the compound's pharmacokinetic profile and duration of action.

Furthermore, arylamine N-acetyltransferases (NATs) are enzymes involved in the acetylation and deacetylation of various compounds. nih.govnih.gov While these enzymes typically acetylate arylamines, their potential role in the metabolism of this compound, possibly through deacetylation, is an area for investigation. The metabolic stability conferred by the N-acetyl group can be a double-edged sword; while it can protect the molecule from rapid degradation, it may also lead to different metabolic products with their own pharmacological activities. researchgate.net

The following table outlines the potential metabolic pathways for this compound.

| Metabolic Pathway | Enzyme Family | Potential Outcome |

| Deacetylation | Amidohydrolases (e.g., FAAH, NAAA) | Release of phenylephrine and acetic acid. |

| Hydroxylation | Cytochrome P450 (CYP) enzymes | Addition of hydroxyl groups to the aromatic ring. |

| Conjugation | Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs) | Sulfation or glucuronidation of the phenolic hydroxyl group. dntb.gov.ua |

Stereochemical Influences on Pharmacological Profiles

Stereochemistry is a critical factor in the pharmacological activity of chiral drugs, as biological systems, including receptors and enzymes, are themselves chiral. nih.govresearchgate.netmdpi.com Phenylephrine has one stereocenter at the benzylic carbon bearing the hydroxyl group, leading to two enantiomers, (R)- and (S)-phenylephrine. google.comnih.gov N-Acetylation of phenylephrine preserves this stereocenter, resulting in (R)-N-Acetylphenylephrine and (S)-N-Acetylphenylephrine.

It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.netsemanticscholar.org One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. nih.gov For phenylephrine, the (R)-enantiomer is the more potent adrenergic agonist. google.com It is therefore highly probable that the (R)- and (S)-enantiomers of this compound also display marked differences in their activity at adrenergic receptors.

If additional stereocenters were introduced into the this compound molecule, for example, by modifying the acetyl group, this would result in diastereomers. Diastereomers have different physicochemical properties and can be separated by standard chromatographic techniques. nih.govmdpi.com They would also be expected to exhibit distinct pharmacological profiles due to the different spatial arrangements of their atoms, leading to different interactions with chiral biological targets. mdpi.com

The table below illustrates the expected differences in activity between stereoisomers of this compound.

| Stereoisomer | Expected Pharmacological Activity | Rationale |

| (R)-N-Acetylphenylephrine | Higher affinity and potency at adrenergic receptors. | The stereochemistry at the benzylic carbon is crucial for optimal interaction with the receptor, mirroring the activity of (R)-phenylephrine. |

| (S)-N-Acetylphenylephrine | Lower affinity and potency at adrenergic receptors. | The incorrect spatial orientation of the hydroxyl group and the side chain leads to a poorer fit in the receptor binding site. |

The three-dimensional conformation of a drug molecule is crucial for its interaction with a receptor. nih.gov Conformational analysis of this compound would involve studying the rotational freedom around its single bonds to determine the preferred low-energy conformations. nih.govresearchgate.netresearchgate.net The N-acetylphenylethylamine side chain can adopt various conformations, and it is likely that only a specific conformation, the "bioactive conformation," is recognized by the adrenergic receptor.

Design and Optimization of this compound Derivatives for Specific Research Hypotheses

The design and optimization of this compound derivatives are guided by structure-activity relationship (SAR) principles to investigate specific research hypotheses. These hypotheses often revolve around enhancing selectivity for adrenergic receptor subtypes, modulating efficacy (agonist versus antagonist activity), and improving pharmacokinetic properties to create more precise pharmacological tools. The core structure of this compound offers several points for chemical modification: the phenyl ring, the ethanolamine (B43304) side chain, and the N-acetyl group.

Systematic modifications at these positions allow researchers to probe the molecular interactions between the ligand and its receptor, leading to the development of derivatives with tailored pharmacological profiles.

A. Modifications of the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of a derivative's affinity and selectivity for adrenergic receptor subtypes. The parent compound, phenylephrine, has a hydroxyl group at the meta-position, which is crucial for its α1-adrenergic receptor selectivity. nih.gov The design of this compound derivatives often explores the impact of altering the position and nature of these substituents.

Research Hypothesis: To investigate the role of phenolic hydroxyl groups in α- and β-adrenergic receptor binding and activation.

Design Strategy:

Shifting the Hydroxyl Group: Moving the hydroxyl group from the meta- to the para-position can shift the selectivity profile. In related phenylethanolamines, a para-hydroxyl group is often associated with β-adrenergic activity. nih.gov

Adding a Second Hydroxyl Group: Introducing a second hydroxyl group to create a catecholamine-like structure (e.g., at the para-position to form a 3,4-dihydroxy pattern) would be hypothesized to increase potency at both α- and β-receptors, similar to norepinephrine (B1679862). nih.gov

Replacing the Hydroxyl Group: Substitution of the hydroxyl group with other functional groups like fluoro, chloro, or methyl groups can modulate receptor affinity and efficacy. For instance, introducing a fluoro group in the meta-position of octopamine (B1677172) (a related compound) has been shown to improve its affinity. nih.gov

Detailed Research Findings: In studies on related arylethanolamines, it has been demonstrated that the introduction of specific substituents on the aromatic ring significantly influences α-adrenergic activity. For example, substituting the meta-position of octopamine with isopropyl, cyclohexyl, or fluoro groups was found to increase its affinity for α-adrenergic receptors. nih.gov Conversely, placing these same groups at the para-position of norphenylephrine (a structural isomer of phenylephrine) resulted in a decrease in activity. nih.gov These findings suggest that steric and electronic properties of the phenyl ring substituents are key to optimizing receptor interaction.

Table 1: Hypothetical Phenyl Ring Modifications of this compound and Their Postulated Effects on Adrenergic Receptor Selectivity

| Derivative | Modification | Research Hypothesis | Expected Impact on Receptor Selectivity |

| 1 | 4-hydroxy-N-acetylphenylephrine | Shifting the hydroxyl group to the para position will enhance β-adrenergic activity. | Increased β-receptor agonism, decreased α1-selectivity. |

| 2 | 3,4-dihydroxy-N-acetylphenylephrine | Adding a second hydroxyl group will increase potency at multiple adrenergic receptor subtypes. | Potent agonist at both α and β receptors. |

| 3 | 3-fluoro-N-acetylphenylephrine | Replacing the hydroxyl group with a bioisostere will alter binding affinity and efficacy. | Potentially enhanced α1-receptor affinity. |

B. Modifications of the N-Acyl Group

The N-acetyl group of this compound provides a key site for modification to explore how the size, lipophilicity, and electronic nature of this substituent influence receptor interaction and functional activity.

Research Hypothesis: To determine the optimal size and nature of the N-substituent for selective modulation of β-adrenergic receptor subtypes.

Design Strategy:

Varying Alkyl Chain Length: Replacing the acetyl group (a two-carbon chain) with longer or shorter N-acyl chains (e.g., N-propionyl, N-butyryl) can alter the compound's interaction with the receptor's binding pocket. In broader studies of phenylethanolamines, increasing the size of the N-substituent generally leads to a decrease in α-receptor activity and an increase in β-receptor activity. nih.gov

Introducing Bulky or Aromatic Groups: Incorporating larger, more complex groups, such as N-benzoyl or N-phenylacetyl, can be used to probe for additional binding interactions and potentially shift a compound's activity from agonism to antagonism.

Incorporating Heterocyclic Moieties: The introduction of heterocyclic groups, as seen in the development of selective β3-adrenergic receptor agonists from phenylethanolamine scaffolds, can lead to highly potent and selective compounds. nih.gov For example, derivatives containing acetanilides with pyridyl or thiazolyl moieties have shown potent and selective β3-agonistic activity. nih.gov

Detailed Research Findings: The development of selective β3-adrenergic receptor agonists has provided significant insights into the role of the N-substituent. In a series of novel phenylethanolamine derivatives, those containing acetanilide (B955) moieties with specific heterocyclic groups, such as 6-amino-2-pyridylacetanilide and 2-amino-5-methylthiazol-4-ylacetanilide, demonstrated potent agonistic activity at the β3-adrenergic receptor with high selectivity over β1- and β2-subtypes. nih.gov These findings underscore the potential for designing highly specific ligands by optimizing the N-acyl portion of the this compound scaffold.

Table 2: Hypothetical N-Acyl Modifications of this compound and Their Postulated Effects on Adrenergic Receptor Activity

| Derivative | Modification | Research Hypothesis | Expected Impact on Receptor Activity |

| 4 | N-Propionylphenylephrine | Increasing the alkyl chain length will shift selectivity towards β-receptors. | Increased β-agonist activity, decreased α-agonist activity. |

| 5 | N-Benzoylphenylephrine | Introducing a bulky aromatic group will probe for antagonist activity. | Potential for α- or β-adrenergic antagonist properties. |

| 6 | N-(4-(2-amino-5-methylthiazolyl)acetyl)phenylephrine | Incorporating a heterocyclic acetanilide moiety will confer selectivity for the β3-receptor. | Selective β3-adrenergic receptor agonist. |

Analytical Chemistry and Characterization Methodologies for N Acetylphenylephrine

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of pharmaceutical compounds. For a molecule like N-Acetylphenylephrine, with its specific polarity and functional groups, both liquid and gas chromatography can be adapted for effective analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Method development for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A typical approach would utilize a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. semanticscholar.org A gradient elution, where the proportion of the organic solvent is increased over time, may be employed to ensure the efficient elution of the compound and any potential impurities with differing polarities. nih.gov

Detection is commonly achieved using a UV-Vis or Photodiode Array (PDA) detector. researchgate.net The aromatic ring in this compound provides a chromophore that allows for detection at a specific wavelength, likely around 272 nm, similar to its parent compound, phenylephrine (B352888). semanticscholar.org Validation of the HPLC method according to International Council for Harmonisation (ICH) guidelines would ensure its accuracy, precision, linearity, and robustness for routine quality control. researchgate.net

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the aromatic ring and alkyl side chain. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Buffers the mobile phase to ensure consistent ionization state and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency. |

| Elution Mode | Gradient | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 30°C | Ensures reproducible retention times. researchgate.net |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Detection | UV at 272 nm | Wavelength where the phenyl group exhibits strong absorbance. semanticscholar.org |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ekb.eg However, direct analysis of this compound by GC is challenging due to its low volatility and thermal lability, stemming from the presence of polar hydroxyl and amide functional groups. These groups can lead to poor peak shape and degradation in the hot GC inlet and column. chromatographyonline.com

To overcome these limitations, derivatization is typically required. This process chemically modifies the analyte to increase its volatility and thermal stability. chromatographyonline.comnih.gov The phenolic hydroxyl group and the secondary alcohol can be converted to more volatile ethers or esters. For instance, a sequential alkylation procedure could be employed to derivatize the compound before GC analysis. nih.gov GC coupled with a mass spectrometer (GC-MS) can then be used for the identification and quantification of this compound and related impurities. jppres.com

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. Each method provides unique information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework. jackwestin.com

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl ring would appear as a complex multiplet in the aromatic region (δ 6.5-7.5 ppm). thermofisher.com The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet. The methylene protons (CH₂) adjacent to the nitrogen would also produce a multiplet. The N-methyl group would show a singlet, as would the acetyl (CH₃) protons. The chemical shifts are influenced by shielding and deshielding effects from nearby electronegative atoms and functional groups. jackwestin.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range. The carbonyl carbon of the acetyl group would be significantly downfield, typically above δ 170 ppm. The carbons of the ethylamino side chain and the methyl groups would appear in the upfield aliphatic region of the spectrum. msu.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. You can sort and filter the data.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | Variable, broad | Singlet |

| Aromatic CH | 6.7 - 7.3 | Multiplet |

| CH-OH | ~4.8 - 5.2 | Multiplet |

| CH₂-N | ~3.0 - 3.6 | Multiplet |

| N-CH₃ | ~2.8 - 3.0 | Singlet |

| Acetyl CH₃ | ~2.1 | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. You can sort and filter the data.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic CH | 115 - 130 |

| CH-OH | 68 - 75 |

| CH₂-N | 50 - 60 |

| N-CH₃ | 30 - 40 |

| Acetyl CH₃ | 20 - 25 |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. youtube.com For this compound (C₁₁H₁₅NO₃, Molecular Weight: 209.24 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would typically be used.

In positive-ion mode ESI-MS, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of 210. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing structural insights. uab.edu Common fragmentation pathways would involve the neutral loss of water (H₂O) from the alcohol group, and cleavage of the side chain. researchgate.net Benzylic cleavage is a common fragmentation pattern for such structures, which could lead to a characteristic fragment ion. libretexts.org

Table 4: Predicted ESI-MS/MS Fragmentation for this compound ([M+H]⁺ = m/z 210) This table is interactive. You can sort and filter the data.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |

|---|---|---|

| 210 | 192 | [M+H - H₂O]⁺ |

| 210 | 150 | [M+H - CH₃CONH₂]⁺ (Loss of acetamide) |

| 210 | 121 | [C₈H₉O]⁺ (Benzylic cleavage) |

| 210 | 88 | [C₄H₁₀NO]⁺ (Side chain fragment) |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

The spectrum would be expected to show a broad absorption band for the phenolic O-H stretch. A strong absorption from the C=O stretch of the amide group would be a key feature. Other notable bands would include C-H stretches from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and C-O and C-N stretching vibrations. edinburghanalytical.comrjpn.org Comparing the obtained spectrum to a reference standard provides a reliable method for identification. edinburghanalytical.com

Table 5: Predicted FT-IR Absorption Bands for this compound This table is interactive. You can sort and filter the data.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenolic C-O | Stretch | 1200 - 1260 |

| C-N | Stretch | 1000 - 1250 |

UV-Visible Spectroscopy

No specific studies detailing the UV-Visible spectroscopic profile of this compound were identified. UV-Visible spectroscopy is a common technique used for the qualitative and quantitative analysis of pharmaceutical compounds. amhsr.orgeurekaselect.com The method relies on a molecule's ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, which is dependent on its electronic structure, particularly the presence of chromophores. azooptics.comijprajournal.com For a novel or less-studied compound like this compound, this analysis would involve determining its wavelength of maximum absorbance (λmax), which is fundamental for developing quantitative assays. azooptics.com However, no published spectra or λmax values for this compound could be retrieved.

Advanced Method Development and Validation for Analytical Procedures

The development and validation of an analytical method is a critical process in pharmaceutical analysis to ensure that a method is suitable for its intended purpose. This involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For this compound, no specific validated analytical methods were found in the public domain. The following subsections detail the absence of specific validation parameters.

Specificity and Selectivity Determination

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. No studies were found that demonstrated the specific and selective measurement of this compound in any matrix.

Linearity, Range, and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. wisdomlib.org This is typically represented by a calibration curve. phenomenex.comlabmanager.comlibretexts.orgutoronto.ca A search for established calibration curves, linear ranges, or regression equations for the quantitative analysis of this compound yielded no results.

Precision and Accuracy Assessments in Complex Matrices

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the measured value to a true or accepted value. These are fundamental parameters in method validation. researchgate.net There are no published studies providing data on the precision (e.g., relative standard deviation) or accuracy (e.g., percent recovery) for any analytical method for this compound.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.irtbzmed.ac.ir No research articles or validation reports specifying the LOD and LOQ for this compound analysis were identified.

Advanced Research Perspectives and Future Directions

Application of Omics Technologies in Metabolic Research (e.g., Metabolomics)

Omics technologies, particularly metabolomics, offer a powerful, unbiased approach to understanding the metabolic fate of N-Acetylphenylephrine in biological systems. Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a sample, providing a direct functional readout of cellular status. The application of these techniques can reveal the full spectrum of downstream products resulting from the biotransformation of this compound, identify the enzymes involved, and uncover previously unknown metabolic pathways.

Both non-targeted and targeted metabolomic analyses are applicable. mdpi.com A non-targeted approach would screen for all possible metabolites in biological fluids (e.g., plasma, urine) following exposure to this compound, which is useful for discovering novel or unexpected biotransformation products. mdpi.com Conversely, a targeted analysis would focus on quantifying a predefined set of expected metabolites, such as those resulting from hydrolysis, oxidation, or conjugation reactions. These studies can yield crucial insights into the compound's metabolic stability and clearance mechanisms.

Table 1: Potential Metabolites of this compound for Metabolomic Investigation

| Potential Metabolite | Metabolic Reaction | Analytical Approach |

| Phenylephrine (B352888) | Deacetylation (Hydrolysis) | Targeted LC-MS/MS |

| M-hydroxymandelic acid | Oxidation of Phenylephrine | Targeted LC-MS/MS |

| This compound glucuronide | Phase II Conjugation | Non-targeted or Targeted LC-MS |

| This compound sulfate | Phase II Conjugation | Non-targeted or Targeted LC-MS |

This table is illustrative and lists hypothetical metabolites based on common xenobiotic metabolic pathways.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Dynamics

Computational chemistry and molecular modeling are indispensable tools for predicting and analyzing the interaction between a ligand, such as this compound, and its biological receptor(s). These in silico methods provide atomic-level insights into binding modes, affinities, and the stability of ligand-receptor complexes, guiding further experimental research. researchgate.net

Key computational techniques applicable to this compound research include:

Molecular Docking: This method predicts the preferred orientation of this compound when bound to a receptor, such as an adrenergic receptor. It uses scoring functions to estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the biological environment. researchgate.netnih.gov This can reveal the stability of the binding pose predicted by docking and highlight conformational changes in the receptor upon ligand binding. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. A pharmacophore model for this compound could be used to screen large compound libraries for other molecules with similar potential biological activity. nih.govsav.sk

Table 2: Application of Computational Modeling to this compound Research

| Computational Method | Research Question | Potential Outcome |

| Molecular Docking | How does this compound bind to adrenergic receptors compared to phenylephrine? | Prediction of binding pose and affinity; identification of key amino acid interactions. |

| Molecular Dynamics | Is the predicted binding pose of this compound stable within the receptor's binding pocket? | Assessment of complex stability and flexibility over time. |

| Pharmacophore Modeling | What are the key structural features of this compound required for receptor interaction? | A 3D model to guide the design of new molecules with similar or improved activity. |

Development of Novel N-Acetylated Probes for Biochemical Studies

To further investigate the specific biological interactions of this compound, novel chemical probes based on its structure can be developed. These probes are valuable tools for identifying cellular binding partners, visualizing the compound's subcellular localization, and quantifying the activity of enzymes that may interact with it. The design of such probes often involves modifying the parent molecule to incorporate a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling of target proteins. nih.govnih.gov

For instance, an this compound-based probe could be synthesized with a fluorescent tag. This would allow for visualization of its uptake and distribution within cells using microscopy techniques. Alternatively, an activity-based probe could be designed with a photoreactive or electrophilic group. This type of probe would bind to its specific protein target(s) and, upon activation, form a permanent covalent bond, enabling the subsequent isolation and identification of these previously unknown interacting proteins. pnas.org The development of such tools is essential for moving beyond predicted interactions to direct experimental validation of the compound's mechanism of action. pnas.org

Integration of Research Synthesis Methodologies in Reviewing Existing Literature

As research on this compound and related compounds grows, a systematic and rigorous approach to synthesizing the available literature becomes essential. Integrating established research synthesis methodologies can help consolidate existing knowledge, identify critical gaps, and provide a solid foundation for future studies. nih.gov

Methodologies that can be applied include:

Systematic Review: This involves a comprehensive and reproducible search of all available literature relevant to a specific research question. nih.gov The collected studies are then critically appraised and synthesized. A systematic review could be conducted to aggregate all data on the synthesis, pharmacology, and metabolism of this compound.

Integrative Review: This is the broadest type of research review, allowing for the inclusion of diverse methodologies, such as experimental, non-experimental, and theoretical research. nih.gov An integrative review could be used to combine findings from in vitro, in vivo, and in silico studies on this compound to build a more holistic understanding of the compound. nih.gov

Employing these structured review processes ensures that future research is not duplicative and is targeted at the most significant unanswered questions in the field. nih.gov

Table 3: Comparison of Research Synthesis Methodologies

| Feature | Systematic Review | Integrative Review |

| Primary Goal | To answer a specific, focused clinical or scientific question. | To produce a comprehensive understanding of a topic. |

| Data Sources | Primarily experimental and observational studies. | Includes experimental, non-experimental, and theoretical data. nih.gov |

| Analysis | Often involves meta-analysis if data is homogenous. | Uses constant comparison and qualitative data analysis methods. |

| Application to this compound | Summarize all evidence on its receptor binding affinity. | Synthesize all knowledge from chemical, computational, and biological studies. |

Q & A

Q. How to address conflicting findings in this compound’s tissue-specific bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.